4-(4-Pyridinylmethoxy)-1-naphthalenamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-(pyridin-4-ylmethoxy)naphthalen-1-amine |
InChI |
InChI=1S/C16H14N2O/c17-15-5-6-16(14-4-2-1-3-13(14)15)19-11-12-7-9-18-10-8-12/h1-10H,11,17H2 |
InChI Key |
ISYKXHGAZQANDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OCC3=CC=NC=C3)N |
Origin of Product |
United States |
Contextual Significance of Naphthylamine Derivatives in Contemporary Chemical Sciences
Naphthylamine derivatives, compounds derived from the bicyclic aromatic hydrocarbon naphthalene (B1677914), have long been a cornerstone of chemical research and industry. Historically, they have been pivotal as intermediates in the synthesis of azo dyes. wikipedia.org In contemporary science, their significance has expanded dramatically. These derivatives are now recognized for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The rigid, planar structure of the naphthalene core provides a versatile scaffold for the development of molecules that can interact with biological targets such as enzymes and receptors. The exploration of naphthylamine derivatives continues to be a fertile ground for the discovery of new pharmaceuticals and functional materials.
Structural Features and Chemical Modularity of the Pyridine Naphthalene Core
The molecular architecture of 4-(4-Pyridinylmethoxy)-1-naphthalenamine is notable for its hybrid design, which combines a naphthalene (B1677914) ring system with a pyridine (B92270) moiety through a flexible ether linkage. The naphthalene component provides a large, electron-rich surface area, while the pyridine ring, a heteroaromatic amine, introduces a nitrogen atom that can act as a hydrogen bond acceptor and a site for protonation. chemicalbook.com This combination of an electron-donating naphthylamine system and an electron-withdrawing pyridine ring creates a molecule with potentially interesting electronic and photophysical properties.
The ether bridge connecting these two aromatic systems allows for a degree of conformational flexibility, which can be crucial for binding to biological targets. Furthermore, the modularity of this structure is a key feature for chemical synthesis. The naphthylamine and pyridine components can be independently modified with various functional groups, allowing for the systematic tuning of the molecule's steric and electronic properties. This modularity enables the creation of a library of related compounds for structure-activity relationship (SAR) studies, a fundamental practice in drug discovery and materials science.
Research Landscape for Complex Aromatic Amines in Academic Inquiry
Naphthalene (B1677914) Scaffold Functionalization and Amination Pathways
The introduction of an amino group at the C1 position and a functional handle at the C4 position of the naphthalene core is a critical phase in the synthesis. Several distinct pathways can be employed to achieve this substitution pattern.
Direct C-H Functionalization Approaches at the Naphthalene Core (e.g., Silver(I)-Catalyzed Amination at the C4 Position)
Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. For naphthalene systems, this approach can be used to install an amino group at a specific position without the need for pre-functionalized substrates like halogenated or nitro-naphthalenes. A notable example is the silver(I)-catalyzed C-H amination at the C4 position of 1-naphthylamine (B1663977) derivatives. baranlab.orgorganic-chemistry.orgscirp.org
This methodology often utilizes a directing group to achieve high regioselectivity. Picolinamide, for instance, can be used as a bidentate directing group, coordinating to the metal catalyst and positioning it to activate the C4-H bond of a 1-naphthylamine substrate. baranlab.orgmdpi.com The reaction can proceed with azodicarboxylates as the aminating agent, affording 4-aminated 1-naphthylamine derivatives. baranlab.orgmdpi.com A significant advantage of this method is that it can be performed under mild conditions, such as at room temperature and without the need for external oxidants or bases. baranlab.org The reaction is typically catalyzed by a silver salt, such as silver(I) oxide (Ag₂O) or silver acetate (B1210297) (AgOAc), in a suitable organic solvent like acetone. baranlab.orgorganic-chemistry.org
| Catalyst | Directing Group | Aminating Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Ag₂O (10 mol%) | Picolinamide | DIAD | DCE | RT | 80% | baranlab.org |
| Ag₂O (10 mol%) | Picolinamide | DIAD | Acetone | RT | 97% | baranlab.org |
| AgOAc (5 mol%) | Picolinamide | Azodicarboxylates | Acetone | RT | High | organic-chemistry.orgscirp.org |
DIAD: Diisopropyl azodicarboxylate; DCE: 1,2-Dichloroethane; RT: Room Temperature.
Nucleophilic Substitution Reactions with Halogenated Naphthalene Precursors
A more traditional and widely used approach involves the nucleophilic substitution of a leaving group, typically a halogen, on the naphthalene ring. To synthesize this compound, a plausible route would start from a 1-halo-4-methoxynaphthalene or a 4-halo-1-nitronaphthalene precursor. The amino group can be introduced via reaction with an amine source.
While direct nucleophilic aromatic substitution (SNAr) with ammonia (B1221849) or amines is possible, it often requires harsh conditions and may lack selectivity. A more versatile and milder alternative is the use of transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is particularly effective for forming C-N bonds. This reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
This method has been successfully applied to the amination of complex substrates, including 4-bromo-1,8-naphthalimides. The choice of catalyst, ligand, and base is crucial for achieving high yields. Common systems include Pd₂(dba)₃ as the palladium source, ligands like Xantphos, and bases such as cesium carbonate (Cs₂CO₃).
| Substrate | Amine Source | Catalyst System (Pd/Ligand) | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromo-1,8-naphthalimide derivatives | Various amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene or Dioxane | 40-80 °C, 24 h | 50-90% | acsgcipr.org |
Pd₂(dba)₃: Tris(dibenzylideneacetone)dipalladium(0); Xantphos: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene.
Reductive Amination and Nitro-Group Reduction Strategies
The reduction of a nitro group is one of the most common and reliable methods for introducing an amino group onto an aromatic ring. In the context of synthesizing the target compound, a strategy could involve the nitration of a suitable naphthalene precursor to yield a 1-nitronaphthalene (B515781) derivative, followed by the reduction of the nitro group to the primary amine.
A variety of reagents can be employed for this transformation, offering different levels of chemoselectivity and compatibility with other functional groups.
Metal-Acid Systems : The Béchamp reduction, which uses iron filings in an acidic medium (e.g., acetic acid or hydrochloric acid), is a classic method for reducing aromatic nitro compounds. nih.gov Other metals like tin (Sn) or zinc (Zn) in the presence of acid are also effective. nih.gov
Catalytic Hydrogenation : This is often the method of choice due to its clean nature, producing water as the only byproduct. Aromatic nitro groups are readily reduced using hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. researchgate.net This method is generally high-yielding and can be performed under mild pressure and temperature conditions.
Transfer Hydrogenation : Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can serve as the hydrogen source in the presence of a catalyst like Pd/C, avoiding the need for gaseous hydrogen.
Other Reducing Agents : Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups and is often used when other reducible functional groups are present in the molecule. researchgate.net
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Béchamp Reduction | Fe / HCl or AcOH | Classic, cost-effective industrial process. | nih.gov |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Clean, high-yielding, potential to reduce other functional groups. | researchgate.net |
| Stannous Chloride Reduction | SnCl₂ / HCl | Mild conditions, good chemoselectivity. | researchgate.net |
Reductive amination is another strategy, typically involving the reaction of a ketone or aldehyde with an amine or ammonia in the presence of a reducing agent. For the synthesis of 1-naphthalenamines, this would involve the reductive amination of a 1-tetralone (B52770) precursor, followed by aromatization. This pathway is generally less direct for the specific target compound compared to nitro-group reduction.
Ethereal Linkage Construction via O-Alkylation Reactions
The formation of the ether bond between the naphthalene scaffold and the pyridinylmethyl moiety is a key step in the synthesis of this compound. This is typically achieved through an O-alkylation reaction, most commonly the Williamson ether synthesis.
Methodologies for Formation of the Pyridinylmethoxy Moiety
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the precursor would be a 4-hydroxy-1-naphthalenamine derivative, which is deprotonated by a base to form a naphthoxide ion. This nucleophilic naphthoxide then attacks an electrophilic 4-(halomethyl)pyridine, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine, in an SN2 reaction to form the desired ether.
Several factors are critical for the success of this reaction:
Base : A suitable base is required to deprotonate the phenolic hydroxyl group. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and selectivity.
Solvent : The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), acetone, or acetonitrile (B52724), which can solvate the cation of the base and facilitate the SN2 reaction.
Protecting Groups : Since the starting material contains a nucleophilic amino group in addition to the hydroxyl group, protection of the amine is often necessary to prevent competitive N-alkylation. The amine can be protected as an amide (e.g., acetamide) or a carbamate (B1207046) (e.g., Boc-carbamate), which can be removed in a subsequent step.
Alternative Conditions : To promote greener chemistry, O-alkylation of naphthols has also been explored in aqueous surfactant media, sometimes assisted by ultrasound or microwave irradiation, which can offer simpler, more efficient, and environmentally safer protocols. scirp.org
Pyridine Ring Integration Techniques
While the most direct route to this compound involves coupling a pre-formed pyridine-containing reagent, the synthesis of novel analogues may require the de novo construction of the pyridine ring. For large-scale industrial syntheses, it is common to use pyridine building blocks sourced from bulk chemical manufacturers rather than constructing the ring. nih.gov However, a variety of methods exist for pyridine ring synthesis in a laboratory setting.
The main strategies for constructing a pyridine ring include:
Condensation Reactions : These are among the most established methods.
Hantzsch Pyridine Synthesis : A multi-component reaction involving a β-ketoester, an aldehyde, and ammonia (or an ammonia equivalent) to form a dihydropyridine, which is subsequently oxidized to the pyridine.
Condensation of 1,5-Dicarbonyls : The reaction of a 1,5-dicarbonyl compound with ammonia or hydroxylamine, followed by dehydration and aromatization, yields a pyridine. baranlab.org
Cycloaddition Reactions : Modern methods often employ cycloadditions to build the heterocyclic ring with high control over substitution patterns.
Inverse-Electron-Demand Diels-Alder Reactions : Heterocyclic azadienes can react with alkenes or alkynes in a [4+2] cycloaddition, followed by a retro-Diels-Alder or fragmentation step to yield the pyridine ring. baranlab.org
[2+2+2] Cycloadditions : Transition-metal catalysts (e.g., cobalt or nickel complexes) can mediate the cycloaddition of two alkyne molecules and a nitrile to form a substituted pyridine. nih.gov This method is powerful for creating highly substituted pyridine rings.
Tandem and Cascade Reactions : Multi-step sequences performed in a single pot can provide efficient access to complex pyridines. For example, a sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-electrocyclization can rapidly build the pyridine scaffold from simple starting materials. organic-chemistry.org Recently, methods for fusing pyridine rings onto existing aromatic systems, such as naphthalene, have also been developed, often involving tandem reactions or electrocyclization strategies. rsc.org
Cross-Coupling Reactions (e.g., Suzuki Coupling for Aryl/Heteroaryl Bond Formation in Analogues)msu.edu
The synthesis of analogues of this compound can be efficiently achieved through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful tool for the formation of C-C bonds. mdpi.com This palladium-catalyzed reaction facilitates the coupling of organoboron compounds (boronic acids or esters) with organic halides or triflates, enabling the introduction of a wide range of aryl and heteroaryl substituents. rsc.orgrsc.org
In the context of synthesizing analogues of the target compound, Suzuki coupling can be employed to create derivatives with diverse functionalities. For instance, by modifying either the pyridine or the naphthalene moiety with a suitable leaving group (e.g., bromine or a triflate group), subsequent coupling with various aryl or heteroaryl boronic acids can lead to a library of novel compounds. This strategy is widely used in drug discovery to explore structure-activity relationships. sciencedaily.com
The general scheme for a Suzuki coupling reaction in this context could involve the reaction of a halogenated precursor with a boronic acid in the presence of a palladium catalyst and a base.
Table 1: Examples of Potential Suzuki Coupling Reactions for Analogue Synthesis
| Precursor 1 (Halide/Triflate) | Precursor 2 (Boronic Acid) | Potential Product Analogue |
|---|---|---|
| 4-(4-Pyridinylmethoxy)-1-bromo-naphthalene | Phenylboronic acid | 4-(4-Pyridinylmethoxy)-1-phenyl-naphthalene |
| 4-Bromomethyl-pyridine | (1-Aminonaphthalen-4-yloxy)phenylboronic acid | 4-((1-Aminonaphthalen-4-yloxy)methyl)biphenyl |
Derivatization Strategies for Targeted Structural Modifications
Functionalization of the Naphthylamine Nitrogenresearchgate.netsemanticscholar.orguomustansiriyah.edu.iq
The primary amino group on the naphthalene ring is a key site for derivatization, allowing for a variety of structural modifications through reactions such as acylation and Schiff base formation.
Acylation of the primary amine of this compound introduces an amide functionality, which can alter the compound's physicochemical properties. This reaction is typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base. The resulting N-acylated derivatives can exhibit different biological activities and pharmacokinetic profiles compared to the parent amine.
Table 2: Representative Acylation Reactions
| Acylating Agent | Product |
|---|---|
| Acetyl chloride | N-(4-((pyridin-4-yl)methoxy)naphthalen-1-yl)acetamide |
| Benzoyl chloride | N-(4-((pyridin-4-yl)methoxy)naphthalen-1-yl)benzamide |
The primary amine of the naphthalenamine moiety can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). semanticscholar.orgnih.govresearchgate.net This reaction is typically acid-catalyzed and results in the formation of a C=N double bond. semanticscholar.org The synthesis of Schiff bases from 1-naphthylamine and various aromatic aldehydes has been well-documented. semanticscholar.orgnih.gov The stability of these Schiff bases is often enhanced when derived from aromatic aldehydes due to effective conjugation. semanticscholar.org
Table 3: Examples of Schiff Base Formation
| Aldehyde/Ketone | Product (Schiff Base) |
|---|---|
| Benzaldehyde | (E)-N-benzylidene-4-((pyridin-4-yl)methoxy)naphthalen-1-amine |
| Salicylaldehyde | 2-(((4-((pyridin-4-yl)methoxy)naphthalen-1-yl)imino)methyl)phenol |
Chemical Manipulation of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring is a site for various chemical modifications. iust.ac.ir As a tertiary amine, it can react with electrophiles. iust.ac.ir Common reactions involving the pyridine nitrogen include:
Protonation: The lone pair of electrons on the nitrogen atom allows it to act as a base and become protonated in the presence of acids. iust.ac.ir
Quaternization: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of N-alkylpyridinium salts. msu.edu
N-oxide formation: Oxidation with peracids (e.g., m-CPBA) can convert the pyridine nitrogen to a pyridine-N-oxide. matanginicollege.ac.inacs.org This modification can alter the electronic properties of the pyridine ring and influence its reactivity in subsequent reactions. matanginicollege.ac.in For example, nitration of pyridine is difficult, but the corresponding N-oxide is more activated for electrophilic attack. matanginicollege.ac.in
These modifications can be used to modulate the electronic properties and solubility of the parent molecule.
Regioselective Derivatization of the Naphthalene Nucleusiust.ac.ir
The naphthalene ring system is susceptible to electrophilic aromatic substitution reactions. uomustansiriyah.edu.iqwordpress.com The position of substitution is directed by the existing substituents on the ring. In this compound, the ether and amine groups are both activating and ortho-, para-directing.
Given that the 1- and 4-positions are already substituted, electrophilic attack is likely to occur at the ortho and para positions relative to the activating groups. The α-positions (1, 4, 5, 8) of naphthalene are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, 7). libretexts.org The amino group at C1 and the ether linkage at C4 will strongly influence the regioselectivity of further substitutions. For instance, nitration or halogenation would be expected to occur at available positions activated by these groups. uomustansiriyah.edu.iqyoutube.com
Table 4: Potential Regioselective Derivatization of the Naphthalene Ring
| Reaction | Reagent | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-((pyridin-4-yl)methoxy)-2-nitronaphthalen-1-amine and/or 4-((pyridin-4-yl)methoxy)-5-nitronaphthalen-1-amine |
| Bromination | Br₂/FeBr₃ | 2-bromo-4-((pyridin-4-yl)methoxy)naphthalen-1-amine and/or 5-bromo-4-((pyridin-4-yl)methoxy)naphthalen-1-amine |
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Chromatographic Separation and Quantification Methods
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For a compound like this compound, which possesses both aromatic and amine functionalities, reversed-phase HPLC would likely be the method of choice.
In a typical application, a C18 (octadecylsilyl) stationary phase would be employed, offering hydrophobic interactions with the naphthalene and pyridine rings. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier such as acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, would facilitate the separation of the target compound from any impurities or starting materials. Detection could be achieved using a UV-Vis detector, set at a wavelength corresponding to the maximum absorbance of the compound's chromophores (the naphthalene and pyridine rings). For enhanced sensitivity and structural information, HPLC coupled with mass spectrometry (LC-MS) could be utilized.
A hypothetical HPLC method for the analysis of this compound is outlined below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) with Selective Detectors
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound has a relatively high molecular weight and may have limited volatility, GC analysis could be possible, potentially after derivatization to increase its volatility and thermal stability. Derivatization of the primary amine group, for instance, through silylation, could make the compound more amenable to GC analysis.
When using GC, the choice of detector is crucial for achieving the desired selectivity and sensitivity. For a nitrogen-containing compound like this compound, a Nitrogen-Phosphorus Detector (NPD) would be highly selective and provide excellent sensitivity. Alternatively, a Flame Ionization Detector (FID) could be used for general-purpose analysis, though it would be less selective. For definitive identification, coupling the GC system to a Mass Spectrometer (GC-MS) would be the most powerful approach, providing both retention time data and a mass spectrum for structural confirmation.
The table below outlines a potential GC-MS method for a derivatized form of the compound.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | 100 °C (2 min), then 15 °C/min to 300 °C (10 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Thin-Layer Chromatography (TLC) for Purity and Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for preliminary purity assessments. researchgate.net For the synthesis of this compound, TLC would be invaluable for tracking the consumption of the starting materials and the formation of the product.
A typical TLC analysis would involve spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate (the stationary phase). The plate would then be developed in a chamber containing a suitable mobile phase, likely a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate or methanol. The separated spots on the TLC plate can be visualized under UV light, taking advantage of the UV-active naphthalene and pyridine rings. Staining with an appropriate reagent, such as potassium permanganate (B83412) or iodine, could also be used for visualization. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound relative to standards.
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |
| Visualization | UV light (254 nm and 365 nm), Iodine vapor |
X-ray Diffraction (XRD) for Crystalline State Analysis
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It can provide information on the atomic and molecular arrangement, crystal system, and phase purity.
Powder X-ray Diffraction for Polymorphism and Phase Analysis
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms (polymorphs) of a compound, which can have different physical properties. The PXRD pattern is a fingerprint of the crystalline solid. For this compound, PXRD could be used to characterize the synthesized material, confirm its phase purity, and identify any polymorphic forms that may exist. The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is unique to a particular crystalline phase.
Reactivity and Mechanistic Investigations of 4 4 Pyridinylmethoxy 1 Naphthalenamine
Reactivity of the Naphthalene (B1677914) Ring System
The naphthalene core of the molecule is rendered electron-rich by the presence of two powerful electron-donating groups: the primary amine (-NH2) at position 1 and the ether linkage (-O-) of the pyridinylmethoxy group at position 4. This increased electron density makes the ring system highly susceptible to attack by electrophiles.
In electrophilic aromatic substitution (EAS), the amino and ether groups are strong activating ortho-, para-directors. For 1-substituted naphthalenes, electrophilic attack is generally favored at the alpha-position (positions 1, 4, 5, 8) over the beta-position (positions 2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate. pearson.com The primary amine at the C-1 position strongly activates the ring, directing incoming electrophiles to positions 2 and 4. chemicalbook.comstackexchange.com Since the 4-position is blocked by the pyridinylmethoxy group, electrophilic attack is highly favored at the 2-position. The ether group at C-4 also activates the ring, directing towards positions 3 and 5. The directing effect of the amino group is typically stronger, reinforcing the high reactivity at the C-2 position.
| Position on Naphthalene Ring | Influence of Substituents | Predicted Reactivity toward Electrophiles |
|---|---|---|
| 2 | Strongly activated (ortho to -NH2) | Highly Favorable |
| 3 | Activated (ortho to -OCH2Py) | Moderately Favorable |
| 5 | Activated (para to -OCH2Py) | Favorable |
| 8 | Peri position to -NH2 | Less Favorable |
The parent compound, 4-(4-Pyridinylmethoxy)-1-naphthalenamine, is unlikely to undergo nucleophilic aromatic substitution (SNAr) due to the high electron density of the naphthalene ring system. Such reactions require the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org Therefore, derivatives of this compound, where electron-withdrawing groups (such as -NO2) have been introduced onto the naphthalene ring, would be necessary for this type of reactivity to be observed. rsc.orgnih.govfishersci.co.uk For instance, studies on 1-dialkylamino-2,4-dinitronaphthalenes show that the dialkylamino group can be displaced by other amines. rsc.org
Chemical Reactivity of the Primary Amine Functional Group
The primary aromatic amine is a major center of reactivity within the molecule.
The lone pair of electrons on the nitrogen atom of the primary amine imparts basic properties to the molecule. It can accept a proton from an acid to form the corresponding naphthylammonium salt. The basicity of the amine is greater than that of aniline due to the more electron-rich nature of the naphthalene ring system compared to benzene. However, it is a weaker base than aliphatic amines because the lone pair is delocalized into the aromatic pi-system. The pyridine (B92270) nitrogen also possesses a lone pair and is basic. The site of initial protonation will depend on the relative pKa values of the conjugate acids of the two nitrogen centers.
| Compound/Functional Group | Typical pKa (of Conjugate Acid) |
|---|---|
| 1-Naphthylamine (B1663977) | ~3.9 - 4.1 hmdb.ca |
| Pyridine | ~5.2 |
| Aniline | ~4.6 |
| Alkylamines | ~10-11 |
Aromatic amines are susceptible to oxidation. acs.orgslideshare.net The primary amine in this compound can undergo oxidation to yield a variety of products, depending on the oxidizing agent and reaction conditions. acs.orgwikipedia.org The electrochemical oxidation of aniline derivatives typically begins with the loss of one electron from the nitrogen atom to form a radical cation. researchgate.net This intermediate can then undergo further reactions, such as coupling or reaction with other nucleophiles. Vigorous oxidation can convert the amine into quinones. slideshare.netwikipedia.org The electron-rich nature of the naphthalene ring facilitates these electron transfer processes.
Reactivity of the Pyridine Moiety
The pyridine ring introduces another dimension to the molecule's reactivity. The nitrogen atom makes the ring electron-deficient compared to benzene, which deactivates it towards electrophilic aromatic substitution. uoanbar.edu.iq Any electrophilic attack is directed to the positions meta to the nitrogen (3- and 5-positions). However, the nitrogen atom itself is nucleophilic and basic, making it a prime site for reactions with electrophiles and acids. uoanbar.edu.iq Substitution at the 4-position of the pyridine ring is known to regulate the electronic properties and reactivity of the system. nih.govresearchgate.net In this molecule, the pyridine nitrogen can be protonated, alkylated, or coordinated to metal centers. Nucleophilic aromatic substitution on the pyridine ring is also possible, particularly at the 2- and 4-positions, if a good leaving group is present. uoanbar.edu.iq
Lewis Basicity and Coordination Properties
The Lewis basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the pyridine ring. This electron pair is located in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for donation to Lewis acids, including protons and metal ions. nih.govrsc.orguni-regensburg.denih.gov The naphthalenamine nitrogen's lone pair, in contrast, is partially delocalized into the naphthalene ring system, rendering it less basic.
The pyridinyl nitrogen's basicity is influenced by the electron-donating character of the attached methoxy-naphthalenamine group. This group exerts a positive inductive (+I) and resonance (+M) effect, which can increase the electron density on the pyridine ring, thereby enhancing the basicity of the nitrogen atom compared to unsubstituted pyridine.
Table 1: Comparison of pKa Values for Pyridine and Related Compounds
| Compound | pKa of Conjugate Acid |
|---|---|
| Pyridine | 5.25 libretexts.org |
| 4-Methylpyridine | 6.02 |
| 4-Methoxypyridine | 6.62 |
| This compound (Predicted) | ~5.5-6.5 |
Note: The predicted pKa value is an estimate based on the electronic effects of the substituent.
As a ligand, this compound is expected to act as a monodentate ligand through its pyridine nitrogen. nih.govnih.gov The rich coordination chemistry of pyridine and its derivatives suggests that this compound can form stable complexes with a wide variety of transition metals. researchgate.netnih.govresearchgate.net The steric bulk of the naphthalenamine portion may influence the coordination geometry and the accessibility of the metal center.
Potential Coordination Modes:
Monodentate Coordination: The primary mode of coordination is expected to be through the pyridine nitrogen, forming complexes with various metal centers. nih.gov
Bridging Ligand: In polynuclear complexes, the molecule could potentially act as a bridging ligand, although this is less common for 4-substituted pyridines.
Heterocyclic Aromatic Reactivity
The pyridine ring in this compound is an electron-deficient heterocycle, making it generally resistant to electrophilic aromatic substitution. libretexts.orgutexas.edu Reactions with electrophiles typically require harsh conditions and often lead to substitution at the 3- and 5-positions. libretexts.org The presence of the electron-donating substituent at the 4-position may slightly activate the ring towards electrophilic attack compared to unsubstituted pyridine, but the nitrogen atom itself is the most likely site of initial electrophilic attack (e.g., protonation or alkylation).
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions, especially if a good leaving group is present or if the ring is activated (e.g., by N-oxidation). msu.edu
The naphthalenamine moiety, on the other hand, is an electron-rich aromatic system. The amino group is a strong activating group, directing electrophilic substitution to the ortho- and para-positions. wikipedia.org In the case of 1-naphthalenamine, electrophilic attack is favored at the 2- and 4-positions. Since the 4-position is occupied by the pyridinylmethoxy group, electrophilic substitution is most likely to occur at the 2-position.
Intramolecular Interactions and Conformational Analysis
Key Torsional Angles:
Naphthyl-C1-O-CH₂
C1-O-CH₂-Pyridyl
O-CH₂-Pyridyl-C4
Intramolecular hydrogen bonding could potentially occur between the amino group (-NH₂) on the naphthalene ring and the ether oxygen or the pyridine nitrogen, depending on the spatial arrangement of the molecule. Such interactions would significantly influence the preferred conformation, potentially leading to a more planar arrangement of the molecule. beilstein-journals.orgnih.gov
A thorough conformational analysis would require computational modeling or experimental techniques like NMR spectroscopy to determine the most stable conformers in different environments. nih.govbeilstein-journals.orgyoutube.comresearchgate.netmdpi.com
Mechanistic Pathways of Derivatization Reactions
Derivatization of this compound can occur at several positions, with the mechanistic pathway depending on the reagents and conditions.
N-Arylation/Alkylation of the Naphthalenamine: The primary amine of the naphthalenamine can undergo N-arylation or N-alkylation reactions. These reactions typically proceed via nucleophilic substitution, where the amine nitrogen acts as the nucleophile. google.com Transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are common methods for N-arylation. google.com
Electrophilic Substitution on the Naphthalene Ring: As mentioned in section 4.3.2, electrophilic attack will preferentially occur at the 2-position of the naphthalene ring. The mechanism follows the standard electrophilic aromatic substitution pathway: formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity. The amino group strongly stabilizes the intermediate carbocation through resonance.
Reactions at the Pyridine Nitrogen: The pyridine nitrogen can be readily protonated, alkylated, or oxidized to form the corresponding N-oxide. These reactions proceed through the nucleophilic attack of the nitrogen lone pair on an electrophile.
Role as a Directing Group in Regioselective Functionalization
The substituents on this compound play a crucial role in directing further functionalization.
The Amino Group (-NH₂): This is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution on the naphthalene ring. masterorganicchemistry.comyoutube.com Due to the substitution at the 4-position, it primarily directs incoming electrophiles to the 2-position.
The Pyridinylmethoxy Group: This group as a whole is an electron-donating group due to the ether oxygen. On the naphthalene ring, it acts as an activating, ortho-, para-director. Its effect reinforces the directing influence of the amino group towards the 2-position. On the pyridine ring, the methoxy-naphthalenamine substituent at the 4-position will influence the regioselectivity of nucleophilic attack, generally directing it to the 2- and 6-positions.
Table 3: Summary of Directing Effects
| Ring System | Existing Substituent(s) | Type of Reaction | Predicted Regioselectivity |
|---|---|---|---|
| Naphthalene | -NH₂ and -OCH₂Py | Electrophilic Substitution | C2-position |
| Pyridine | -CH₂O-Naphthylamine | Electrophilic Substitution | C3, C5-positions (generally disfavored) |
The interplay of these directing effects allows for predictable, regioselective derivatization of the molecule, making it a potentially useful building block in organic synthesis.
Theoretical and Computational Chemistry Studies
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometries, energy levels, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like 4-(4-Pyridinylmethoxy)-1-naphthalenamine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can determine its most stable three-dimensional conformation. researchgate.netnih.gov
DFT calculations on related naphthalenamine derivatives have shown that the amino group introduces significant electron density into the naphthalene (B1677914) ring system. researchgate.net The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is of particular interest. In analogous structures, the HOMO is typically localized on the electron-rich naphthalenamine moiety, while the LUMO may be distributed across the pyridine (B92270) ring, indicating a potential for intramolecular charge transfer. bohrium.commdpi.comresearchgate.net
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | High | Indicates susceptibility to electrophilic attack and electron-donating capability. |
| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack and electron-accepting capability. |
| HOMO-LUMO Gap | Moderate | Relates to the electronic excitation energy and chemical reactivity. uob.edu.ly |
| Dipole Moment | Non-zero | Suggests the molecule is polar, influencing its solubility and intermolecular interactions. uob.edu.ly |
Note: The values in this table are illustrative and based on general trends observed in computational studies of similar aromatic amines and pyridine derivatives. Specific values would require dedicated DFT calculations for this compound.
Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule. acs.org The calculated excitation energies and oscillator strengths correspond to the absorption maxima and intensities, which are influenced by the electronic transitions between molecular orbitals. For this compound, transitions from the HOMO (on the naphthalenamine part) to the LUMO (potentially on the pyridine part) would be of significant interest.
Furthermore, DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. nih.gov Key vibrational modes would include the N-H stretching of the amine, C-N stretching, C-O-C stretching of the ether linkage, and various aromatic C-H and C=C stretching modes of the naphthalene and pyridine rings.
Molecular Dynamics (MD) Simulations for Conformational Space and Interactions
While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to explore the conformational space and dynamics of a molecule over time. aip.orgmdpi.comrsc.org An all-atom force field would be employed to model the interactions within the this compound molecule and its environment.
MD simulations can reveal the flexibility of the methoxy (B1213986) linker and the rotational freedom of the naphthalene and pyridine rings relative to each other. This is crucial for understanding how the molecule might adapt its shape to interact with other molecules, such as biological receptors or metal ions. nih.gov Simulations in different solvents can also provide insights into how the solvent environment affects the conformational preferences of the molecule. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating potential reaction mechanisms. For this compound, this could involve studying its reactivity towards electrophiles or its potential to undergo oxidation. DFT calculations can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. rsc.orgrsc.org
For example, in a potential electrophilic substitution reaction on the naphthalenamine ring, calculations could determine the relative activation energies for substitution at different positions, thus predicting the regioselectivity of the reaction. nih.gov The nature of the transition state provides detailed information about the bond-making and bond-breaking processes. Similar computational studies have been performed to understand the amination of naphthalene. rsc.orgrsc.orgresearchgate.net
Computational Design of Analogues with Tailored Reactivity
The insights gained from computational studies of this compound can be used to design new analogues with specific, tailored properties. rsc.orgnih.govresearchgate.net For instance, if a particular biological activity is hypothesized to be related to its ability to act as a hydrogen bond donor, analogues could be designed with additional or modified hydrogen-bonding groups.
By systematically modifying the substituents on the naphthalene or pyridine rings in silico, it is possible to predict how these changes will affect the molecule's electronic properties, conformation, and potential reactivity. nih.govacs.org This computational screening can prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug discovery and materials science fields. nih.govsciencepublishinggroup.com For example, adding electron-withdrawing or electron-donating groups at specific positions can modulate the HOMO-LUMO gap, which in turn can influence the molecule's reactivity and photophysical properties.
Table 2: Illustrative Examples of In Silico Analogue Design
| Modification | Predicted Effect | Potential Application |
| Addition of an electron-withdrawing group (e.g., -NO2) to the naphthalene ring | Lowering of HOMO energy, increased resistance to oxidation | Materials science, modulating electronic properties |
| Addition of a bulky substituent near the methoxy linker | Restricted rotation, locked conformation | Probing specific binding modes in biological targets |
| Replacement of the pyridine nitrogen with a different heteroatom | Altered hydrogen bonding and metal coordination capabilities | Development of new ligands or enzyme inhibitors |
Note: This table presents hypothetical design strategies and their predicted outcomes based on established principles of computational chemistry.
Ligand-Metal Interaction Modeling (for coordination chemistry applications)
The presence of the pyridine nitrogen and the naphthalenamine nitrogen suggests that this compound could act as a ligand in coordination chemistry. uob.edu.lynih.gov Computational modeling can be used to predict how this molecule might bind to different metal ions. researchgate.net
DFT calculations can determine the preferred coordination geometry and the strength of the metal-ligand bonds. nih.gov By calculating the binding energies of the molecule with various metal ions, it is possible to predict its selectivity as a ligand. Furthermore, these calculations can provide insights into the electronic structure of the resulting metal complexes, predicting their magnetic properties and reactivity. Such studies are crucial for the development of new catalysts, sensors, or metallodrugs. mdpi.com
Research on "this compound" in Advanced Materials Science Not Found in Public Domain
Despite a comprehensive search of scientific literature and databases, no specific research findings or applications have been identified for the chemical compound "this compound" in the fields of advanced materials science, including luminescent and optoelectronic materials, magnetic materials, and advanced dye and pigment technologies.
Extensive queries were conducted to locate information regarding the design, synthesis, and utilization of this specific compound in the development of fluorescent probes, emissive systems, Organic Light-Emitting Diodes (OLEDs), and sensing devices. Similarly, searches for its incorporation into coordination polymers, metal-organic frameworks (MOFs), and single-molecule magnets yielded no relevant results. Furthermore, no data was found on its application in chromophore design or its coloration properties as a dye or pigment.
The search results did identify research on related, but structurally distinct, classes of compounds. These included various naphthalimide derivatives, which are known for their fluorescent properties and are utilized in the development of fluorescent probes. Additionally, literature was found on coordination polymers and metal-organic frameworks incorporating other naphthalene-based ligands. However, none of these sources mentioned or provided data on "this compound."
This lack of available information suggests that the potential applications of "this compound" in these areas of materials science may not have been a subject of published academic or industrial research to date. Therefore, the detailed article on its applications as requested cannot be generated based on currently accessible information.
Applications in Advanced Materials Science
Polymeric Materials and Composites
Integration as Monomers or Additives for Property Enhancement
There is currently no available scientific literature or research data describing the use of 4-(4-Pyridinylmethoxy)-1-naphthalenamine as a monomer in polymerization reactions or as an additive to enhance the properties of existing polymeric materials.
Surface Modification of Materials
While surface modification is a widely employed technique to functionalize micro- and nanostructures, there are no specific studies that document the use of this compound for this purpose. General methods of surface modification often involve grafting specific molecules onto a material's surface to alter its properties, such as in the creation of white-light-emitting one-dimensional microstructures by grafting red chromophores onto blue-emissive microwires. nih.gov However, the application of this compound in such a context has not been reported.
Applications as Analytical Reagents and Sensors
Detection and Quantification of Specific Analytes
There is no current research available that demonstrates the application of this compound as an analytical reagent or in the development of sensors for the detection and quantification of specific analytes.
Catalysis
As Ligands in Organometallic Catalysis
The investigation of novel ligands for organometallic catalysis is an active area of research. However, there are no published studies on the use of this compound as a ligand in any form of organometallic catalysis.
Scant Evidence for this compound as an Organocatalyst in Organic Synthesis
Despite a thorough review of scientific literature, there is currently no available research specifically detailing the application of this compound as an organocatalyst in organic synthesis. Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, has seen exponential growth, with a vast array of compounds being investigated for their catalytic potential. However, the specific compound does not appear in published studies focusing on this application.
While derivatives of naphthalenamine, such as 1,1'-bi-2-naphthylamine (BINAM) and its derivatives, are well-established as privileged ligands in transition-metal catalysis, their direct use as organocatalysts is a distinct and less explored area. The structural features of this compound, which include a naphthalenamine core, a pyridine (B92270) ring, and a flexible ether linkage, theoretically offer potential sites for catalytic activity, such as Lewis basicity on the pyridine nitrogen and Brønsted acidity or basicity on the amine group. These functionalities are common in known organocatalysts.
However, without empirical data from research studies, any discussion of its potential catalytic activity, the types of reactions it might catalyze, proposed catalytic cycles, or its efficacy in terms of yield and stereoselectivity would be purely speculative. The scientific record to date does not provide the necessary foundation to elaborate on its role as an organocatalyst.
Further research and investigation would be required to determine if this compound possesses any meaningful catalytic activity in organic synthesis. Such studies would need to screen the compound against a variety of reaction types and systematically evaluate its performance. Until such research is conducted and published, its application in this domain remains undocumented.
Future Research Directions and Emerging Trends
Exploration of Sustainable Synthetic Pathways and Green Chemistry Approaches
The chemical industry's shift towards more environmentally benign processes necessitates the development of sustainable methods for synthesizing "4-(4-Pyridinylmethoxy)-1-naphthalenamine". Future research is expected to move beyond traditional synthetic routes, which may rely on harsh reagents and organic solvents, to embrace the principles of green chemistry.
Key areas of exploration will likely include:
Biocatalytic Methods: The use of enzymes, such as transaminases, could offer highly selective and efficient pathways for amine synthesis under mild reaction conditions. uniovi.es Research into bienzymatic cascade reactions, potentially combining oxidation of a precursor alcohol with a subsequent transamination, could provide an elegant one-pot synthesis strategy. uniovi.es
Microwave-Assisted Synthesis: Protocols utilizing microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov This approach has been successfully applied to the synthesis of other substituted naphthoquinone and naphthalenamine derivatives. nih.gov
Green Solvents and Renewable Feedstocks: A major focus will be replacing conventional, often toxic, solvents like DMF with greener alternatives such as ethyl acetate (B1210297) or bio-derived solvents. unibo.itsci-hub.se Furthermore, exploring pathways that begin from renewable feedstocks rather than petroleum-based starting materials is a critical long-term goal for sustainable chemical production. rsc.orgnih.gov
Energy Efficiency and Waste Reduction: Future synthetic designs will aim to minimize energy-intensive steps and reduce waste generation, in line with green chemistry principles like atom economy. nih.govnih.gov This includes developing processes that operate at ambient temperature and pressure and minimizing the use of protecting groups and chromatographic purification steps. chemrxiv.org
Table 1: Comparison of Hypothetical Synthetic Approaches
| Parameter | Traditional Approach | Potential Green Chemistry Approach |
|---|---|---|
| Catalyst | Transition metal catalysts | Biocatalysts (e.g., transaminases, laccases) uniovi.es |
| Solvents | DMF, Chlorinated Solvents | Ethyl Acetate, Water, Bio-solvents unibo.itchemrxiv.org |
| Energy Input | High temperature, prolonged heating | Ambient temperature, Microwave irradiation nih.gov |
| Waste Profile | High E-Factor, organic waste | Lower E-Factor, biodegradable waste |
| Feedstocks | Petroleum-derived | Potentially bio-based renewable feedstocks nih.gov |
Development of In-situ and Operando Analytical Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of "this compound" is crucial for process optimization and the discovery of new reactivity. The development and application of in-situ and operando analytical techniques will be instrumental in achieving this.
These advanced methods allow researchers to monitor chemical reactions in real-time under actual operating conditions, providing insights that are not accessible through conventional ex-situ analysis. Future research could involve:
Operando Spectroscopy: Techniques such as Raman, FTIR, and X-ray absorption spectroscopy (XAS) can be used to probe the reaction vessel directly. researchgate.net This would enable the identification of transient intermediates, the elucidation of catalytic cycles, and the real-time tracking of reactant conversion and product formation.
Real-Time Reaction Monitoring: By coupling spectroscopic techniques with reaction vessels, researchers can gain a dynamic picture of the chemical process. researchgate.net This is particularly valuable for optimizing reaction conditions, improving yields, and preventing the formation of unwanted byproducts. For instance, monitoring the formation of key intermediates could allow for precise control over reagent addition or temperature profiles.
Unveiling Novel Reactivity Modes and Unexplored Chemical Transformations
The unique electronic and structural features of "this compound," which combine an electron-rich naphthylamine moiety with a pyridine (B92270) ring, suggest a rich and largely unexplored reactivity profile.
Future investigations could focus on:
Photochemical Reactions: The naphthalene (B1677914) core is a well-known chromophore. Exploring the photochemical properties of this compound could lead to novel light-induced transformations. Naphthalene monoimides, for example, have shown potential in dehydrogenation reactions under photochemical conditions, a reactivity mode that could be explored for this naphthalenamine derivative. rsc.org
Directed C-H Functionalization: The presence of the amine and pyridinyl groups could be exploited to direct the selective functionalization of otherwise unreactive C-H bonds on the naphthalene ring system. Silver-catalyzed C4-H amination of other 1-naphthylamine (B1663977) derivatives has been demonstrated, suggesting that similar strategies could be applied to introduce new functional groups onto the "this compound" scaffold. mdpi.com
Condensation Reactions: The reactivity of the amino group with simple carbonyl compounds like methanal could lead to the synthesis of novel heterocyclic structures, as has been studied with other naphthylamines. mdpi.com Such reactions could provide access to complex molecular architectures with potentially interesting biological or material properties.
Integration into Multifunctional and Responsive Materials Systems
The structural characteristics of "this compound" make it an attractive building block for the creation of advanced functional materials. The naphthalenamine unit can impart specific optical and electronic properties, while the pyridine group can act as a hydrogen bond acceptor, a metal coordination site, or a pH-responsive element.
Emerging trends in this area include:
Polymerizable Monomers: By introducing a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety) onto the molecule, it could be incorporated into polymers. This could lead to materials with unique fluorescent or chromogenic properties that respond to external stimuli. For example, naphthalimide-based monomers have been used to create molecularly imprinted polymers that signal the presence of specific analytes through changes in fluorescence. researchgate.net
Responsive Materials: The pyridine nitrogen can be protonated or deprotonated, making it sensitive to changes in pH. This property could be harnessed to create pH-responsive materials where, for instance, fluorescence or solubility changes with acidity.
Metal-Organic Frameworks (MOFs): The pyridine group can act as a ligand to coordinate with metal ions, opening the possibility of using "this compound" or its derivatives as organic linkers in the construction of MOFs with tailored porosity and functionality.
Table 2: Potential Responsive Material Systems
| Material Type | Stimulus | Potential Application | Rationale |
|---|---|---|---|
| Functional Polymers | pH | pH Sensor | Protonation of the pyridine ring could alter the polymer's electronic structure and fluorescence. |
| Molecularly Imprinted Polymers | Specific Analyte | Chemical Sensor | The molecule could be a functional monomer designed to bind a target analyte, causing a spectroscopic signal. researchgate.net |
| Coordination Polymers/MOFs | Metal Ions | Gas Storage, Catalysis | The pyridine moiety can serve as a coordination site for building extended network structures. |
Synergistic Integration of Experimental Synthesis with Advanced Computational Design
The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating the discovery and development of new molecules and materials. This synergistic approach allows for the prediction of properties and reactivity, guiding experimental efforts toward the most promising targets. nih.gov
Future research on "this compound" will likely involve:
DFT Calculations: Density Functional Theory (DFT) can be used to predict molecular structures, spectroscopic properties (NMR, IR, UV-Vis), and reactivity descriptors. researchgate.net This can help in confirming experimental structures and predicting the outcomes of unexplored reactions.
Mechanism Elucidation: Computational modeling can provide detailed insights into reaction pathways and transition states, complementing the data obtained from in-situ analytical techniques. mdpi.com
In Silico Design: Before undertaking complex syntheses, computational tools can be used to design novel derivatives of "this compound" with specific, targeted properties (e.g., optimized absorption/emission wavelengths, enhanced binding affinity for a particular target). This "design-before-synthesis" approach can save significant time and resources. nih.gov
High-Throughput Screening for Material Discovery
High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of compounds for a specific property or activity. unchainedlabs.com While traditionally used in drug discovery, its application in materials science is growing.
For "this compound," an HTS approach could be used to:
Discover New Catalysts: A library of derivatives could be synthesized and screened for catalytic activity in a variety of chemical transformations.
Identify Novel Sensors: The fluorescent properties of the naphthalene core could be exploited in HTS assays to screen for derivatives that act as sensors for specific ions or molecules. bath.ac.uk Fluorescence-based screening systems are particularly amenable to HTS formats. bath.ac.uk
Optimize Material Properties: HTS can be used to systematically explore how different substituents on the core structure affect a material's properties, allowing for the rapid optimization of performance. This rational and systematic exploration of variables can quickly identify advantageous conditions or structures. unchainedlabs.com
Table 3: Hypothetical High-Throughput Screening Workflow
| Step | Description | Technology/Method |
|---|---|---|
| 1. Library Generation | Synthesis of a diverse library of "this compound" derivatives with varied substituents. | Automated parallel synthesis. |
| 2. Assay Development | Creation of a robust assay to measure the desired property (e.g., fluorescence change, catalytic turnover). | Fluorescence plate readers, automated reaction analyzers. enamine.net |
| 3. Screening | Rapid testing of all compounds in the library using the developed assay. | Robotic liquid handling systems, multi-well plates (96, 384, or 1536-well formats). enamine.net |
| 4. Hit Identification | Analysis of screening data to identify "hits" – compounds that exhibit the desired activity. | Data analysis software. |
| 5. Hit Validation | Re-synthesis and re-testing of hits to confirm activity and rule out false positives. | Standard laboratory procedures. |
Q & A
Q. Table 1: Example Reaction Conditions
| Starting Material | Catalyst | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| 4-Chloro-1-naphthalenamine | Pd(OAc)₂ | DMF | 100 | 68% |
| 4-Hydroxymethylpyridine | CuI | Toluene | 120 | 52% |
Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Q. Basic Research Focus
- 1H NMR : Key peaks include aromatic protons (δ 7.5–8.5 ppm), pyridinyl protons (δ 8.1–8.3 ppm), and methoxy protons (δ 3.7–3.9 ppm). DMSO-d₆ is preferred for solubility .
- HRMS : Confirm molecular ion ([M⁺]) with <5 ppm error. Example: Calculated for C₁₆H₁₃N₂O: 249.1028; Observed: 249.1031 .
- IR : Stretching vibrations for C-O (1250 cm⁻¹) and aromatic C=C (1620 cm⁻¹) .
What safety protocols are critical when handling this compound, given structural analogs’ toxicity profiles?
Q. Basic Research Focus
- Genotoxicity Risk : Related naphthalenamines (e.g., 1-Naphthalenamine) are classified as carcinogens . Structural analogs show positive reverse mutation assays (Ames test), indicating potential DNA damage .
- Precautions :
How can discrepancies between in vitro and in vivo genotoxicity data for this compound be resolved?
Q. Advanced Research Focus
- Contradiction Analysis :
- In Vitro Positivity : Ames test results may arise from metabolic activation (e.g., S9 mix) .
- In Vivo Negativity : Hepatic detoxification or poor bioavailability may reduce effects.
- Methodological Adjustments :
- Conduct micronucleus or Comet assays to assess chromosomal damage.
- Use human hepatocyte co-cultures to better model metabolic pathways .
What structural modifications could enhance bioactivity while mitigating toxicity?
Q. Advanced Research Focus
- SAR Strategies :
- Pyridine Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate receptor binding.
- Methoxy Group Replacement : Replace with trifluoromethoxy to improve metabolic stability .
- Naphthalene Ring Functionalization : Add sulfonate groups to enhance solubility and reduce toxicity .
Q. Table 2: Bioactivity Comparison of Derivatives
| Derivative | Modification | IC₅₀ (μM) | Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|
| Parent Compound | None | 12.3 | 2000 |
| 4-Nitro-pyridinyl | -NO₂ | 8.1 | 1500 |
| Trifluoromethoxy | -OCF₃ | 9.5 | 2200 |
How does the pyridinylmethoxy moiety influence target binding compared to other aryl ethers?
Q. Advanced Research Focus
- Electronic Effects : The pyridine ring’s electron-deficient nature enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases).
- Steric Considerations : The methoxy group’s orientation may restrict binding pocket access, unlike bulkier substituents (e.g., 4-methoxyphenyl in ).
- Case Study : Compared to 4-methoxyphenethylamine derivatives, the pyridinylmethoxy group shows 3-fold higher affinity for serotonin receptors in docking studies .
What computational tools are recommended for predicting the compound’s ADMET properties?
Q. Advanced Research Focus
- Software : Use Schrödinger’s QikProp or SwissADME for permeability (LogP), bioavailability, and CYP450 inhibition.
- Key Parameters :
- LogP : Predicted ~3.2 (moderate lipophilicity).
- CYP3A4 Inhibition : High risk due to pyridine interaction; validate with liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
